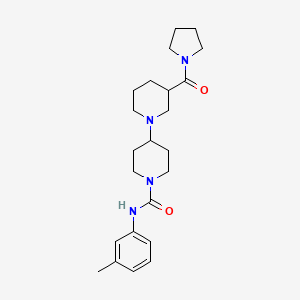![molecular formula C22H22BrFN2O4 B5324332 N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine, also known as BFA-Leu, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of Leucine, an essential amino acid, and has been synthesized using various methods. The purpose of
Mechanism of Action
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine inhibits the activity of ARF by binding to its nucleotide-binding site and preventing the exchange of GDP for GTP. This prevents the activation of ARF and disrupts the normal functioning of the Golgi apparatus. The redistribution of Golgi proteins to the endoplasmic reticulum leads to the accumulation of vesicles and the disruption of membrane transport.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the disruption of protein trafficking and the inhibition of cell growth. This compound has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in lab experiments is its potency and specificity. This compound is a potent inhibitor of ARF and has been shown to disrupt the Golgi apparatus at low concentrations. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells.
Future Directions
There are several future directions for the use of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in scientific research. One potential application is the study of the role of the Golgi apparatus in neurodegenerative diseases. The Golgi apparatus has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound could be used to study the dynamics of protein trafficking in these diseases and to develop new therapeutic strategies.
Conclusion:
In conclusion, this compound is a synthetic peptide that has significant potential in scientific research. Its potency and specificity make it a valuable tool for the study of protein trafficking and membrane transport. While there are limitations to its use, the future directions for the application of this compound in research are promising.
Synthesis Methods
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine involves the condensation of 4-bromobenzoyl chloride with N-(tert-butoxycarbonyl)-L-leucine followed by the addition of 4-fluorophenylacrylic acid. The resulting product is then deprotected to yield this compound. The purity of the final product can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine has been used in various scientific research applications, including the study of protein trafficking, membrane transport, and endocytosis. This compound is a potent inhibitor of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. By inhibiting ARF, this compound disrupts the Golgi apparatus and causes the redistribution of Golgi proteins to the endoplasmic reticulum. This effect has been utilized to study the dynamics of protein trafficking and the role of the Golgi apparatus in cellular processes.
properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN2O4/c1-13(2)11-19(22(29)30)26-21(28)18(12-14-3-9-17(24)10-4-14)25-20(27)15-5-7-16(23)8-6-15/h3-10,12-13,19H,11H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJKWVAABOCZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)

![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)
